molecular formula C25H25F2N3O4S B2404823 N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide CAS No. 451504-85-1

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No.: B2404823
CAS No.: 451504-85-1
M. Wt: 501.55
InChI Key: FNTYVUZFHUAOHD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethoxyphenyl, fluorophenyl, and piperazinyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the sulfonylation of the benzamide core under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
  • N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

Compared to similar compounds, N-(4-ethoxyphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O4S/c1-2-34-20-10-8-19(9-11-20)28-25(31)18-7-12-22(27)24(17-18)35(32,33)30-15-13-29(14-16-30)23-6-4-3-5-21(23)26/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTYVUZFHUAOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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